3-bromoDibenzothiophene

Organic electronics Charge transport OLED materials

Positional isomer purity directly impacts charge carrier mobility in organic semiconductors. 3-Bromodibenzothiophene delivers the lowest electron reorganization energy (0.254 eV) among monobrominated DBT isomers, predicting higher electron mobility and reduced OLED operating voltage. - **Key differentiator:** 0.254 eV λe vs. 2- and 4- isomers (DFT-validated) - **Suzuki-Miyaura ready:** 92% reported coupling yields - **Optimized thermal profile:** 97.5-98.5 °C MP balances purification & stability - **≥98% purity** - batch-to-batch reproducible

Molecular Formula C12H7BrS
Molecular Weight 263.15
CAS No. 97511-04-1
Cat. No. B2736119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromoDibenzothiophene
CAS97511-04-1
Molecular FormulaC12H7BrS
Molecular Weight263.15
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
InChIKeyFDPBPKDNWCZVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromodibenzothiophene Product Overview


3-Bromodibenzothiophene (CAS 97511-04-1) is a monobrominated heterocyclic aromatic compound consisting of a dibenzothiophene core with a bromine substituent at the 3-position [1]. The compound has a molecular formula of C12H7BrS and a molecular weight of 263.15 g/mol, with a melting point range of 97.5–98.5 °C and a predicted density of 1.611 g/cm³ . The dibenzothiophene scaffold provides a rigid, planar conjugated system that imparts structural stability and favorable charge transport characteristics, while the bromine atom at the 3-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Stille couplings [2]. The compound is primarily utilized as a synthetic intermediate in the construction of organic semiconductor materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) [2].

Position-specific coupling handle 3-position bromine for palladium-catalyzed cross-coupling
Suzuki-Miyaura and Stille reactions
Reliable synthetic building block Reported high coupling efficiency supports multi-step sequences
Consistent high-purity supply Multiple vendors offer ≥98% purity for OLED material research

3-Bromodibenzothiophene Isomer Specificity


Monobrominated dibenzothiophene positional isomers—2-bromo, 3-bromo, and 4-bromo—exhibit fundamentally different electronic and physical properties that preclude direct interchangeability in precision organic electronic applications. The substitution position critically governs electron reorganization energy (λe), which is a key determinant of charge carrier mobility in organic semiconductors [1]. First-principles DFT calculations demonstrate that 3-bromodibenzothiophene (3BDBT) exhibits the lowest electron reorganization energy (0.254 eV) among all monobrominated DBT isomers when compared to the unsubstituted parent structure [1]. Furthermore, the melting point differences among isomers are substantial: 3-bromo melts at 97.5–98.5 °C, 4-bromo melts at 85–89 °C, and 2-bromo melts at 123–129 °C, differences that directly impact purification protocols, formulation processing, and thermal stability in device fabrication [2]. These position-dependent variations in both electronic parameters and physicochemical properties mean that substituting one isomer for another without validation will alter material performance and processing characteristics in ways that compromise device reproducibility.

Position-dependent electronic profile
Electron reorganization energy varies with bromine position; using 2- or 4-bromo isomer may shift charge mobility predictions and device performance.
Melting point mismatch alters processing
Substantial differences in melting point among isomers (e.g., 2-bromo 123–129 °C, 4-bromo 85–89 °C) impact purification protocols and formulation thermal stability.
Isomer-specific reactivity not interchangeable
Regioisomers may show different cross-coupling yields and selectivity; direct substitution without validation risks irreproducible syntheses.

3-Bromodibenzothiophene Comparative Evidence


Lowest Electron Reorganization Energy Among Isomers

First-principles density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that 3-bromodibenzothiophene (3BDBT) possesses the lowest electron reorganization energy among monobrominated dibenzothiophene isomers [1]. Electron reorganization energy (λe) is inversely correlated with electron mobility in organic semiconductors; lower λe values predict higher charge carrier mobility and improved device performance [1].

Lowest electron reorganization energy
Head-to-head
0.254 eV
Supports electron mobility prediction for OLED/OFET design
DFT comparison across monobrominated isomers
Organic electronics Charge transport OLED materials DFT calculation

Melting Point Advantage in Purification

The melting point of 3-bromodibenzothiophene is reported as 97.5–98.5 °C [1]. This value is approximately 25 °C lower than 2-bromodibenzothiophene (123–129 °C) and approximately 10–12 °C higher than 4-bromodibenzothiophene (85–89 °C) .

Intermediate melting point
Context-dependent
97.5–98.5 °C
Balances purification efficiency and ambient storage stability
Cross-study comparable; isomer values supplier-specified
Purification Thermal properties Material processing Formulation

Suzuki-Miyaura Cross-Coupling Efficiency

In a reported synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene, the Suzuki cross-coupling reaction between 2-(dihydroxyboryl)-5-methoxybenzaldehyde and 3-bromodibenzothiophene produced the coupled product in 92% yield [1].

Suzuki coupling yield
Reported
92%
Supports reliable performance as electrophilic partner
Single literature example; may vary with substrate
Suzuki coupling Cross-coupling Synthetic yield Palladium catalysis

High-Purity Commercial Availability

3-Bromodibenzothiophene is routinely supplied at a minimum purity of 98% (GC) by multiple commercial vendors, with some suppliers offering purity specifications up to 99.5% for device-grade applications [1]. The 3-position bromination yields a product that is more readily obtained at high purity than certain alternative regioisomers due to established regioselective synthesis protocols.

Commercial purity specification
Class-level
≥98% (up to 99.5%)
Supports batch consistency for device-grade applications
Multiple vendor specs; verify lot CoA
Purity specification OLED intermediate Quality control Commercial availability

3-Bromodibenzothiophene Application Scenarios


High-Mobility Electron Transport Materials

Researchers designing electron transport layers or bipolar host materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) should prioritize 3-bromodibenzothiophene over 2-bromo or 4-bromo isomers due to its lowest electron reorganization energy (0.254 eV) among monobrominated DBT isomers [1]. This property predicts higher electron mobility in derived materials, directly translating to improved device efficiency and reduced operating voltage. The 3-position bromine enables Suzuki-Miyaura coupling to introduce electron-transporting moieties while preserving the favorable charge transport characteristics of the dibenzothiophene core [2].

High-Yield Cross-Coupling in Synthesis

For synthetic routes involving Suzuki-Miyaura coupling as a key bond-forming step, 3-bromodibenzothiophene offers demonstrated efficiency with reported yields of 92% in complex molecular constructions [1]. This performance contrasts with alternative synthetic approaches that may require photocyclization or other less reliable transformations. The consistent commercial availability of high-purity material (≥98%) further ensures reproducible coupling outcomes across multiple batches and scales [2].

Purification Efficiency and Thermal Stability

The melting point of 97.5–98.5 °C for 3-bromodibenzothiophene offers a practical intermediate thermal profile that balances purification efficiency with storage stability [1]. Compared to 2-bromodibenzothiophene (123–129 °C), the 3-isomer requires less energy input during recrystallization, while its higher melting point relative to 4-bromodibenzothiophene (85–89 °C) provides better ambient storage stability [2]. This thermal profile is advantageous for process chemists optimizing purification protocols and for formulators concerned with shelf-life stability.

Position-Specific OLED Host Tuning

The 3-position bromine substitution on the dibenzothiophene core provides a unique electronic environment distinct from 2- and 4-substituted isomers. As demonstrated by DFT calculations, the 3-position substitution yields the narrowest bandgap and lowest electron reorganization energy among monobrominated isomers [1]. This position-specific electronic signature is essential for researchers developing phosphorescent OLED host materials or thermally activated delayed fluorescence (TADF) emitters where precise HOMO/LUMO alignment with dopant materials is critical for efficient energy transfer [2].

Application
Selection Property
Validation Focus
High-mobility electron transport material design
Lowest reported electron reorganization energy among monobrominated isomers
Charge mobility modeling and device efficiency validation
High-yield cross-coupling in complex syntheses
Demonstrated Suzuki-Miyaura efficiency (reported 92% yield)
Reproducibility across substrates and scale-up verification
Purification and thermal processing optimization
Intermediate melting point (97.5–98.5 °C) balancing energy input and solid-state stability
Recrystallization protocol fit and ambient storage stability testing
Position-specific OLED host tuning
3-position electronic signature with narrowest reported bandgap
HOMO/LUMO alignment with dopants in TADF or phosphorescent emitter systems

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